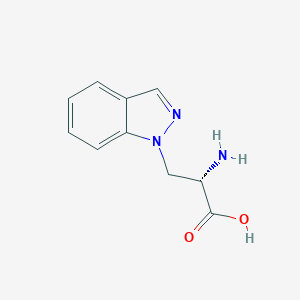

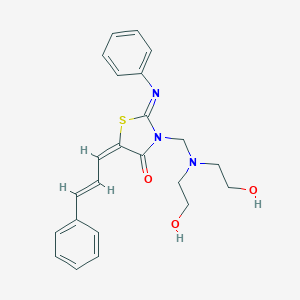

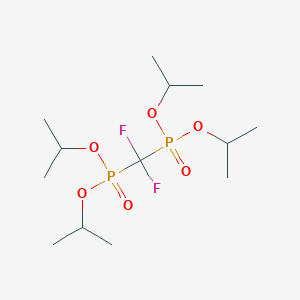

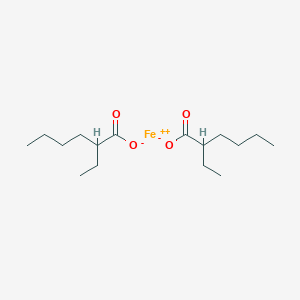

![molecular formula C33H62N2O12 B028080 (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one CAS No. 214902-82-6](/img/structure/B28080.png)

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound mentioned is likely a complex organic molecule, possibly a derivative of a known class of compounds used for a variety of biological or chemical applications. The detailed nomenclature suggests a molecule with multiple stereochemical centers, indicating its synthesis and characterization could involve advanced organic chemistry techniques.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step synthetic pathways, starting from simpler precursors. Techniques such as condensation reactions, reduction processes, and acylation can be employed. For example, the synthesis of similar complex molecules has been achieved through the condensation of ethyl α-oximinoacetoacetate with ethylenediamine in tetrahydrofuran at room temperature, followed by reduction and acylation steps to introduce various functional groups (Lin, 1993).

Molecular Structure Analysis

The molecular structure of such a compound would be characterized by multiple chiral centers, ethers, and possibly a macrocyclic lactone or oxazolidinone ring. Structural elucidation can be achieved using techniques like NMR, IR, and mass spectroscopy, as well as X-ray crystallography for solid-state analysis.

Chemical Reactions and Properties

The reactivity of the compound could involve the functional groups present in its structure, such as ethers, amines, and oxazolidinone rings. These groups could undergo various chemical reactions, including etherification, oximation, and Beckmann rearrangement, which are common in the synthesis of complex organic molecules (Chen, Ye, Hu, 2012).

Aplicaciones Científicas De Investigación

Structural Studies

Structural studies of impurities formed during the synthesis of derivatives of Telithromycin, a macrolide antibiotic, highlight the complexity of chemical reactions and the need for detailed analysis to understand by-product formation. Such studies are crucial for optimizing synthesis routes and ensuring the purity of final compounds. The synthesis of Telithromycin derivatives involves multiple steps, each contributing to the formation of complex by-products, which are characterized using techniques like 2D NMR and single-crystal X-ray diffraction (Munigela et al., 2009).

Antimicrobial Activities

Research on metabolites from aquatic fungi such as Delitschia corticola has led to the discovery of new compounds with potential antimicrobial activities. These studies contribute to the development of new antibiotics and antifungal agents, addressing the growing concern of antimicrobial resistance (Sun et al., 2011).

Kinetic Studies

Kinetic studies of charge transfer formations, such as those involving Erythromycin and 2, 3 Dichloro-5, 6-Dicyano -1,4- Benzoquinone, offer insights into the mechanisms of drug action and the basis for drug design. These studies help in understanding how drugs interact with their targets at a molecular level (Gloria, 2018).

Asymmetric Synthesis

The asymmetric synthesis of complicated bicyclic and tricyclic compounds from simpler precursors demonstrates the versatility and creativity in organic chemistry. Such synthetic routes are fundamental for the production of pharmaceuticals and complex organic molecules with specific chirality, a key factor in drug efficacy (Marchionni & Vogel, 2001).

Synthesis of Complex Molecules

The synthesis of complex molecules, such as sesquiterpenoid skeletons through Wagner-Meerwein rearrangements, showcases the application of classical organic reactions in creating novel compounds with potential biological activities. These synthetic strategies expand the toolkit available for drug discovery and development (Ruiz-Ferrer et al., 2021).

Propiedades

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H62N2O12/c1-12-24-33(8,41)28(38)20(4)25(34-44-17-43-14-13-42-11)18(2)16-32(7,40)29(21(5)26(36)22(6)30(39)46-24)47-31-27(37)23(35(9)10)15-19(3)45-31/h18-24,26-29,31,36-38,40-41H,12-17H2,1-11H3/b34-25+/t18-,19-,20+,21+,22-,23+,24-,26+,27-,28-,29-,31+,32-,33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZRPTCUAOMSSH-MDOVVVHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H62N2O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616050 |

Source

|

| Record name | (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-4,7,12,13-tetrahydroxy-10-{[(2-methoxyethoxy)methoxy]imino}-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

CAS RN |

214902-82-6 |

Source

|

| Record name | (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-4,7,12,13-tetrahydroxy-10-{[(2-methoxyethoxy)methoxy]imino}-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

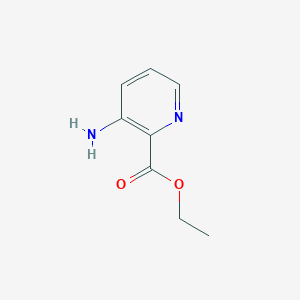

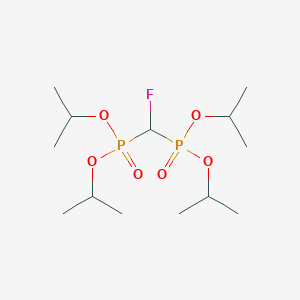

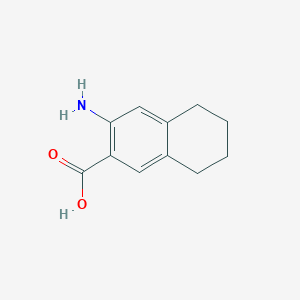

![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate](/img/structure/B28006.png)